benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate
Overview
Description
benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a dimethylated azepine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the formation of an intermediate hydrazone, which is then subjected to cyclization in the presence of a suitable catalyst and solvent at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carbonyl group to an alcohol.
Substitution: Various nucleophiles can replace the benzyl group or other substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid benzyl ester
- Indole derivatives : These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and carboxylate groups. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H21NO3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-14-11-15(2)19-17(12-14)18(22)9-6-10-21(19)20(23)24-13-16-7-4-3-5-8-16/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3 |
InChI Key |
BXWNLMCQIKFFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCCN2C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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